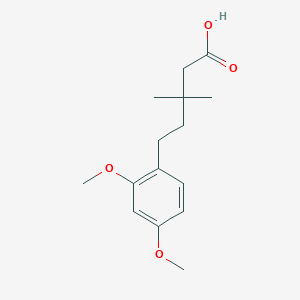

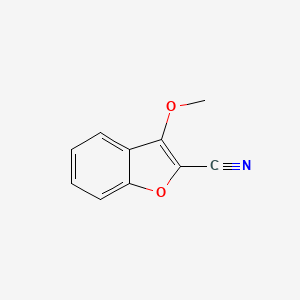

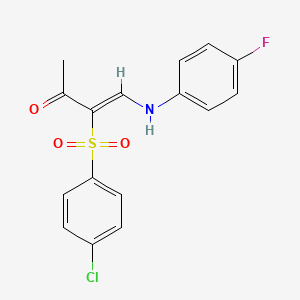

tert-butyl 2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetate is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Autocatalytic Fragmentation and Acid Amplification

A study by Ichimura, Arimitsu, and Kudo (1995) explored the autocatalytic fragmentation of a related acetoacetate derivative, demonstrating its potential as an acid amplifier in chemical reactions. This process involves the liberation of p-toluenesulfonic acid, which acts as an autocatalyst, leading to an increase in acid concentration. Such mechanisms are crucial for understanding and developing new catalytic processes in organic synthesis and could provide insights into the use of tert-butyl 2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetate in similar contexts A Novel Concept of Acid Proliferation. Autocatalytic Fragmentation of an Acetoacetate Derivative as an Acid Amplifier.

Pyrolysis and Pyrrole Formation

The compound has been implicated in the formation of pyrrole structures through processes such as flash vacuum pyrolysis (FVP). Hill, Imam, McNab, and O'Neill (2009) demonstrated the generation of 3-hydroxy-1H-pyrrole from tert-butyl derivatives under specific conditions, providing a pathway for synthesizing pyrrole-based molecules. Such findings are significant for the development of new materials and pharmaceuticals, suggesting potential research applications for tert-butyl 2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetate in generating pyrrole compounds 3-Hydroxy-1H-pyrrole.

Catalytic Oxidation and C-C Bond Formation

Research on palladium complexes, such as the work by Khusnutdinova, Rath, and Mirica (2012), highlights the role of tert-butyl derivatives in facilitating oxidative processes leading to C-C bond formation. Their study on the aerobic oxidation of a Pd(II) dimethyl complex showcases the selective elimination of ethane from a Pd(III) intermediate, which is pivotal for the development of new catalytic systems for organic synthesis. This research underlines the broader utility of tert-butyl derivatives in promoting oxidation reactions and forming carbon-carbon bonds, pointing towards potential applications of tert-butyl 2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetate in catalysis The aerobic oxidation of a Pd(II) dimethyl complex leads to selective ethane elimination from a Pd(III) intermediate.

Propiedades

IUPAC Name |

tert-butyl 2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S/c1-15(2,3)22-13(18)11-16-8-6-7-12(14(16)19)23(20,21)17-9-4-5-10-17/h6-8H,4-5,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIVUHVEPLEKSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=CC=C(C1=O)S(=O)(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2963634.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2963638.png)

![Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B2963642.png)

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2963650.png)

![3-Ethoxy-6-[4-(2-ethoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B2963653.png)